Uracil-15N2

Vue d'ensemble

Description

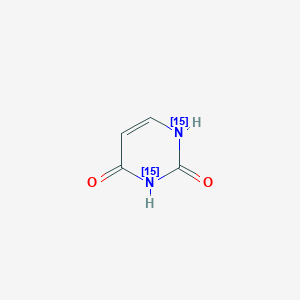

Uracil-15N2 is a stable isotopically labeled compound of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA). The isotopic labeling involves the incorporation of nitrogen-15 isotopes at specific positions within the uracil molecule. This compound is primarily used in scientific research to study various biochemical and physiological processes due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-15N2 typically involves the incorporation of nitrogen-15 isotopes into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the labeled uracil compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of the nitrogen-15 isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced techniques to ensure the consistent incorporation of nitrogen-15 isotopes. The production process is carefully monitored to maintain the isotopic purity and yield of the final product. The compound is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Uracil-15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form uracil derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert this compound into dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like halides or amines, under conditions that favor the displacement of specific atoms or groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uracil derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydro uracil derivatives. Substitution reactions can result in a variety of substituted uracil compounds with different functional groups.

Applications De Recherche Scientifique

Cancer Research and Therapy

Mechanistic Studies in Cancer Cell Sensitivity

One significant application of Uracil-15N2 is in understanding the mechanisms by which uracil and its analogs affect cancer cell sensitivity to chemotherapeutic agents. A study demonstrated that depletion of uracil DNA glycosylase (UDG) enhances the cytotoxic effects of 5-fluorodeoxyuridine (5-FdU) in cancer cells. The presence of this compound allowed for precise quantification and tracking of uracil incorporation into DNA, elucidating its role in DNA damage repair and cell death pathways .

Table 1: Impact of UDG Depletion on Cancer Cell Sensitivity

| Condition | UDG Status | 5-FdU Sensitivity | DNA Damage Markers |

|---|---|---|---|

| Control | Normal | Low | Low |

| UDG Depleted | Depleted | High | High (γH2AX foci) |

Pharmacokinetics

Uracil Breath Test for Dihydropyrimidine Dehydrogenase Activity

This compound has been utilized in pharmacokinetic studies to assess dihydropyrimidine dehydrogenase (DPD) activity through the Uracil Breath Test (UraBT). This test measures the metabolism of labeled uracil to dihydrouracil, providing insights into individual variations in DPD activity prior to treatment with fluoropyrimidine-based therapies. The correlation between breath carbon dioxide metabolite formation and plasma concentrations of labeled uracil underscores its potential as a screening tool for DPD deficiency .

Table 2: Correlation of UraBT with DPD Activity

| Subject Group | DPD Activity Status | Breath CO2 Production (DOB) | Plasma Uracil Levels |

|---|---|---|---|

| Normal | Normal | High | High |

| Partial Deficiency | Partial | Moderate | Moderate |

| Profound Deficiency | Profound | Low | Low |

Metabolic Studies

Quantification of Uracil and Its Metabolites

The use of this compound extends to metabolic studies where it serves as an internal standard for the quantification of uracil and its metabolites in biological samples. A recent study developed a sensitive UPLC-MS/MS method to simultaneously quantify 5-fluorouracil, uracil, and tegafur in human plasma, demonstrating the utility of this compound in therapeutic drug monitoring .

Table 3: Quantification Method Parameters

| Parameter | Value |

|---|---|

| Analytes | 5-FU, Uracil, Tegafur |

| Detection Limit | 2.50 ng/mL |

| Calibration Range | Up to 500 ng/mL |

| Sample Injection Volume | 15 μL |

Mécanisme D'action

The mechanism of action of Uracil-15N2 involves its incorporation into nucleic acids, where it can replace the naturally occurring uracil. This incorporation allows researchers to track and study various biochemical processes, such as DNA and RNA synthesis, repair, and degradation. The nitrogen-15 isotopes provide a unique signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed analysis of molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uracil-2-13C,15N2: Another isotopically labeled uracil compound with both carbon-13 and nitrogen-15 isotopes.

Uracil-15N2,5,6-d2: A compound with nitrogen-15 and deuterium isotopes.

Uridine-15N2: A nucleoside analog with nitrogen-15 isotopes.

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in various scientific studies. Compared to other labeled compounds, this compound provides distinct advantages in terms of sensitivity and specificity in detecting biochemical processes. Its use in combination with advanced analytical techniques enables researchers to gain deeper insights into the molecular mechanisms underlying various biological and chemical phenomena.

Activité Biologique

Uracil-15N2 is a stable isotope-labeled form of uracil, a pyrimidine base that plays a crucial role in nucleic acid metabolism. This compound has garnered attention in various research contexts, particularly in studies related to DNA integrity, cancer treatment, and metabolic profiling. This article explores the biological activity of this compound, highlighting its implications in health and disease through case studies, research findings, and data tables.

Uracil is one of the four nucleobases in RNA and is involved in several biochemical processes, including nucleotide synthesis and DNA repair mechanisms. The incorporation of stable isotopes like 15N2 allows for precise tracking and quantification of uracil's biological pathways and effects in vivo.

2.1 DNA Incorporation and Repair

Research indicates that uracil misincorporation into DNA can lead to significant genomic instability. A study demonstrated that folate deficiency increases uracil levels in DNA, resulting in double-strand breaks and subsequent chromosomal abnormalities . The presence of uracil in DNA is excised by uracil-DNA glycosylase, creating single-strand breaks that can evolve into more complex double-strand breaks if not repaired adequately .

Table 1: Effects of Uracil Misincorporation on DNA Integrity

| Condition | Effect on DNA Integrity | Reference |

|---|---|---|

| Folate Deficiency | Increased uracil incorporation | |

| U-15N2 Supplementation | Decreased micronuclei formation | |

| DPD Deficiency | Elevated plasma uracil levels |

2.2 Metabolic Profiling

The use of this compound in metabolic studies allows for the assessment of its dynamics within biological systems. For instance, a method was developed for the simultaneous quantification of uracil and its metabolites in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . This method demonstrated high accuracy and precision, with recovery rates around 80% for uracil .

Table 2: Quantification Parameters for this compound

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%) |

|---|---|---|---|---|

| Uracil | 20 | 5000 | 80.9 | <13.3 |

| Dihydrouracil | 10 | 640 | 65-70 | <8.8 |

3.1 Cancer Treatment Monitoring

In clinical settings, this compound has been used to monitor therapeutic responses in patients undergoing treatment with fluoropyrimidine-based regimens (e.g., 5-fluorouracil). A study involving colorectal cancer patients showed that measuring plasma uracil levels could predict toxicity related to DPD deficiency . Patients with elevated plasma uracil concentrations experienced severe side effects from chemotherapy, emphasizing the importance of monitoring this biomarker.

3.2 Folate Status and Genetic Stability

A significant correlation was observed between folate status, uracil levels in DNA, and genetic stability. In a controlled study, subjects with low folate intake exhibited higher levels of uracil misincorporation into DNA, leading to increased chromosome breaks . This finding underscores the potential role of this compound as a biomarker for assessing folate deficiency-related risks.

4. Conclusion

This compound serves as a vital tool for understanding the biological activity of uracil within various physiological contexts. Its applications range from elucidating mechanisms of DNA repair to monitoring therapeutic responses in cancer treatment. Future research utilizing stable isotope-labeled compounds like this compound will likely enhance our understanding of nucleotide metabolism and its implications for health and disease.

Propriétés

IUPAC Name |

(1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15NH]C(=O)[15NH]C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480694 | |

| Record name | Uracil-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5522-55-4 | |

| Record name | Uracil-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.